

Iroxanadine hydrochloride synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iroxanadine hydrochloride

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Iroxanadine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iroxanadine hydrochloride, also known by its developmental code BRX-235, is a novel small molecule that has been investigated for its cardioprotective effects. This technical guide provides a summary of the publicly available information on **Iroxanadine hydrochloride**, including its chemical and physical properties, and its proposed mechanism of action.

Please note: Detailed experimental protocols for the synthesis and comprehensive characterization data (such as NMR, IR, and mass spectrometry) for **Iroxanadine hydrochloride** are not extensively available in the public domain, likely due to the proprietary nature of its development. This document consolidates the information that has been disclosed in scientific literature and chemical databases.

Chemical and Physical Properties

Iroxanadine hydrochloride is the hydrochloride salt of Iroxanadine. Its chemical structure consists of a pyridine ring linked to a dihydro-1,2,4-oxadiazine ring, which is further substituted with a piperidin-1-ylmethyl group.

| Property | Value | Source |
|---------------------|---|------------|
| IUPAC Name | 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride | PubChem[1] |
| Molecular Formula | C ₁₄ H ₂₁ ClN ₄ O | PubChem[1] |
| Molecular Weight | 296.79 g/mol | PubChem[1] |
| Parent Compound | Iroxanadine (CID 6421776) | PubChem[1] |
| Component Compounds | Hydrochloric Acid (CID 313), Iroxanadine (CID 6421776) | PubChem[1] |
| Canonical SMILES | C1CCN(CC1)CC2CONC(=N2) C3=CN=CC=C3.Cl | PubChem[1] |
| InChI Key | AVKGCNAECFSXHH- UHFFFAOYSA-N | PubChem[1] |

Synthesis

Detailed information regarding the synthetic route for **Iroxanadine hydrochloride** is not publicly available. The synthesis of related 1,2,4-oxadiazole derivatives often involves the cyclization of amidoximes with appropriate reagents. A potential, though unconfirmed, general approach could involve the reaction of a nicotinamidoxime precursor with an epoxide containing a leaving group, followed by amination with piperidine and subsequent salt formation with hydrochloric acid. However, without specific literature or patent data, this remains speculative.

Characterization

Specific spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for **Iroxanadine hydrochloride** are not available in published literature or databases. For drug development and regulatory purposes, a comprehensive characterization would be required, including:

- NMR Spectroscopy: To confirm the chemical structure and purity.

- Mass Spectrometry: To determine the exact mass and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Elemental Analysis: To confirm the elemental composition.
- Melting Point: As an indicator of purity.
- Solubility Studies: To determine solubility in various solvents.

Mechanism of Action and Biological Activity

Iroxanadine has been identified as a cardioprotective agent.^[2] It is believed to exert its effects by modulating intracellular signaling pathways, particularly the p38 mitogen-activated protein kinase (MAPK) pathway.^[2]

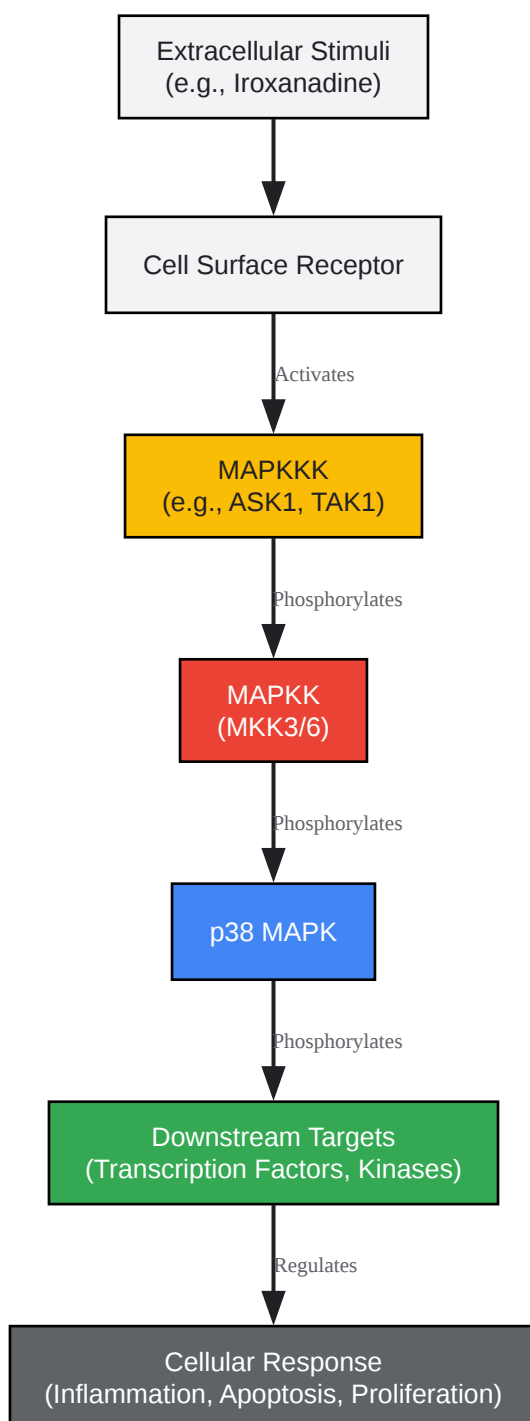
The proposed mechanism of action involves:

- Induction of p38 SAPK Phosphorylation: Iroxanadine induces the phosphorylation of p38 stress-activated protein kinase (SAPK), which plays a crucial role in endothelial cell homeostasis.^[2]
- Translocation of Protein Kinase C: It also causes the translocation of a calcium-dependent protein kinase C (PKC) isoform to cell membranes.^[2]

These actions are thought to contribute to the restoration of normal function in the endothelial cells that line blood vessels, which is consistent with its potential application in treating cardiovascular diseases like atherosclerosis.^[3] Studies in animal models have suggested that Iroxanadine may reduce plaque formation and arterial thickening.^[3] It is also thought to work through the activation of certain molecular chaperone proteins that are involved in cellular repair mechanisms.^[3]

Signaling Pathway

The following diagram illustrates a simplified representation of the p38 MAPK signaling pathway, which is influenced by Iroxanadine.



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Caption: Simplified p38 MAPK signaling pathway activated by extracellular stimuli.

Conclusion

Iroxanadine hydrochloride is a promising cardioprotective agent with a mechanism of action centered on the modulation of the p38 MAPK signaling pathway. While its basic chemical and physical properties are documented, detailed information regarding its synthesis and comprehensive analytical characterization is not publicly available. Further disclosure from the developing entities would be necessary to provide a complete technical profile of this compound.

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References

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- 2. Iroxanadine | C₁₄H₂₀N₄O | CID 6421776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Iroxanadine hydrochloride synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14146962#iroxanadine-hydrochloride-synthesis-and-characterization]

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